molecular formula C8H12N2O B1359440 6-Methoxy-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine CAS No. 1100750-13-7

6-Methoxy-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

Cat. No.: B1359440
CAS No.: 1100750-13-7
M. Wt: 152.19 g/mol
InChI Key: BRZLVJBUJXQPJN-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization of 6-Methoxy-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

Systematic Nomenclature and IUPAC Conventions

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing fused ring systems. The compound bears the Chemical Abstracts Service registry number 1100750-13-7, which serves as its unique chemical identifier in databases and commercial sources. The molecular formula C8H12N2O indicates the presence of eight carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and one oxygen atom, resulting in a molecular weight of 152.19 daltons.

The nomenclature reflects the structural complexity of this bicyclic heterocycle, where the imidazo[1,2-a]pyridine core system consists of a five-membered imidazole ring fused to a six-membered pyridine ring. The numbering system follows established conventions for this ring system, with the methoxy substituent positioned at the 6-position of the saturated pyridine ring. The tetrahydro designation indicates that the pyridine portion of the molecule exists in a fully saturated state, specifically at positions 5, 6, 7, and 8 of the ring system.

According to chemical database records, this compound exhibits specific structural characteristics that differentiate it from related imidazopyridine derivatives. The systematic name precisely conveys the substitution pattern and saturation state, enabling unambiguous identification and communication within the scientific community. Alternative naming conventions may include descriptive names that emphasize the methoxy substitution pattern or the tetrahydro nature of the pyridine ring.

Molecular Architecture and Stereochemical Features

The molecular architecture of this compound encompasses a distinctive bicyclic framework where the imidazole and tetrahydropyridine rings share two adjacent carbon atoms. This fused ring system creates a rigid molecular backbone that influences the compound's three-dimensional structure and chemical behavior. The methoxy group attached at the 6-position introduces additional steric and electronic effects that modify the overall molecular geometry.

Computational analysis reveals specific geometric parameters for this compound, including a topological polar surface area of 27.05000 and a calculated logarithmic partition coefficient (LogP) of 0.84430. These values indicate moderate lipophilicity and specific interaction patterns with biological membranes or chemical environments. The exact mass of 152.09500 daltons provides precise mass spectral identification capabilities for analytical applications.

The stereochemical considerations for this compound involve the potential for conformational flexibility within the tetrahydropyridine ring system. The six-membered saturated ring can adopt various conformations, including chair and boat forms, which influence the spatial orientation of the methoxy substituent. Studies of related tetrahydroimidazo[1,2-a]pyridine derivatives suggest that the central methylene groups tend to adopt specific conformational preferences that minimize steric interactions.

The molecular architecture also encompasses specific hydrogen bonding capabilities through the methoxy oxygen atom and the nitrogen atoms within the imidazole ring. These features contribute to the compound's solubility characteristics and potential for intermolecular interactions in crystalline or solution states.

Crystallographic Analysis and Conformational Studies

Crystallographic investigations of imidazo[1,2-a]pyridine derivatives provide valuable insights into the solid-state structure and conformational preferences of related compounds. While specific crystallographic data for this compound was not directly available in the search results, studies of analogous tetrahydroimidazo[1,2-a]pyridine systems reveal important structural patterns that likely apply to this compound.

Research on similar heterocyclic systems demonstrates that tetrahydroimidazo[1,2-a]pyridine derivatives typically crystallize in specific space groups with characteristic molecular packing arrangements. The presence of the methoxy substituent introduces additional considerations for crystal packing through potential hydrogen bonding interactions and van der Waals contacts with neighboring molecules.

Conformational analysis of the tetrahydropyridine ring system shows that the saturated six-membered ring preferentially adopts chair conformations to minimize steric strain. The positioning of the methoxy group influences the ring conformation and can lead to specific torsion angle preferences that optimize intramolecular interactions. Studies of related compounds indicate that methylene groups in tetrahydroimidazo[1,2-a]pyridine systems often display specific angular deviations from ideal tetrahedral geometry due to ring strain and electronic effects.

The crystallographic behavior of this compound type suggests potential for polymorphism, where different crystal forms may exhibit varying physical properties and stability characteristics. The methoxy substituent may participate in hydrogen bonding networks within the crystal lattice, influencing the overall packing efficiency and intermolecular interactions.

Spectroscopic Characterization Techniques

Spectroscopic characterization of this compound employs multiple analytical techniques to provide comprehensive structural confirmation and purity assessment. The heterocyclic nature of this compound generates distinctive spectral signatures across various spectroscopic methods, enabling reliable identification and quantitative analysis.

The compound's spectroscopic behavior reflects the electronic and vibrational characteristics of the fused imidazo[1,2-a]pyridine system combined with the influence of the methoxy substituent. Each spectroscopic technique provides complementary information about different aspects of the molecular structure, from nuclear environments in nuclear magnetic resonance spectroscopy to vibrational modes in infrared spectroscopy.

Comprehensive spectroscopic analysis requires consideration of the compound's potential for tautomerism, conformational flexibility, and interactions with solvents or other molecules in the analytical environment. The presence of multiple nitrogen atoms and the methoxy group creates opportunities for various intermolecular interactions that may influence spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectral Signatures

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure of this compound through analysis of both proton and carbon-13 environments. The compound exhibits characteristic chemical shifts that reflect the electronic environment of each nuclear position within the molecule.

Carbon-13 nuclear magnetic resonance analysis of imidazo[1,2-a]pyridine derivatives typically reveals four distinct sets of carbon signals corresponding to imidazole carbons, aromatic carbons, aliphatic carbons, and heteroatom-bearing carbons. For this compound, the methoxy carbon appears as a characteristic signal around 55-60 parts per million, while the carbon bearing the methoxy group shows a downfield shift due to the electron-withdrawing effect of the oxygen atom.

The tetrahydropyridine portion of the molecule generates multiple aliphatic carbon signals in the 20-40 parts per million region, with specific chemical shifts depending on the proximity to nitrogen atoms and the methoxy substituent. The imidazole carbons typically appear in the 120-160 parts per million range, with the carbon between the two nitrogens showing the most downfield shift.

Proton nuclear magnetic resonance spectroscopy reveals characteristic multipicity patterns for the methylene protons in the tetrahydropyridine ring, often appearing as complex multipiples due to coupling interactions with adjacent protons. The methoxy group generates a sharp singlet around 3.7-3.9 parts per million, providing a reliable diagnostic signal for compound identification.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides molecular weight confirmation and structural information through characteristic fragmentation patterns. The molecular ion peak appears at mass-to-charge ratio 152, corresponding to the molecular weight of the intact compound.

Fragmentation patterns for this compound type typically involve loss of the methoxy group (31 mass units) as a common fragmentation pathway, generating a fragment ion at mass-to-charge ratio 121. Additional fragmentation may occur through ring-opening processes or loss of methylene units from the tetrahydropyridine ring system.

Electrospray ionization mass spectrometry often produces protonated molecular ions [M+H]+ at mass-to-charge ratio 153, particularly when using polar solvents or acidic conditions. The protonation typically occurs at one of the nitrogen atoms within the imidazole ring, as these sites exhibit the highest basicity within the molecule.

Collision-induced dissociation experiments can provide detailed fragmentation pathways that confirm the structural assignment and distinguish this compound from structural isomers or related derivatives. The fragmentation behavior reflects the relative stability of different portions of the molecular framework and the preferred sites for bond cleavage under mass spectrometric conditions.

Infrared and UV-Vis Absorption Profiles

Infrared spectroscopic analysis of this compound reveals characteristic vibrational modes associated with the heterocyclic framework and the methoxy substituent. The compound exhibits specific absorption bands that enable structural confirmation and functional group identification.

The methoxy group contributes characteristic carbon-oxygen stretching vibrations around 1200-1300 wavenumbers, along with carbon-hydrogen stretching modes from the methyl portion around 2900-3000 wavenumbers. The saturated methylene groups in the tetrahydropyridine ring generate strong carbon-hydrogen stretching absorptions in the 2800-3000 wavenumber region.

The imidazole portion of the molecule produces characteristic carbon-nitrogen stretching vibrations around 1370 and 1200 wavenumbers, which are diagnostic for this heterocyclic system. Additional absorptions appear in the fingerprint region below 1500 wavenumbers, corresponding to various bending and skeletal vibrations specific to the fused ring system.

Ultraviolet-visible spectroscopy provides information about the electronic transitions within the conjugated imidazole system. The compound typically exhibits absorption maxima in the 250-300 nanometer region, corresponding to pi-to-pi-star transitions within the aromatic imidazole ring. The exact wavelength and intensity depend on the electronic effects of the methoxy substituent and the solvent environment.

The absorption characteristics in the ultraviolet region enable quantitative analysis and provide insights into the electronic structure of the compound. Variations in absorption intensity and wavelength can indicate structural modifications or interactions with other molecules in solution.

Properties

IUPAC Name

6-methoxy-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-11-7-2-3-8-9-4-5-10(8)6-7/h4-5,7H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRZLVJBUJXQPJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCC2=NC=CN2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine typically involves the condensation of appropriate precursors under specific conditions. One common method includes the reaction of 2-amino-5-methoxypyridine with ethyl chloroacetate in the presence of a base, followed by cyclization . The reaction conditions often involve refluxing in ethanol or another suitable solvent.

Industrial Production Methods

large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while reducing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

6-Methoxy-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methoxy-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of tetrahydroimidazo[1,2-a]pyridine derivatives are highly dependent on substituent type and position. Key analogs include:

Table 1: Structural and Functional Comparisons
Compound Name Substituents/Modifications Key Activities/Findings References
6-Methoxy-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine Methoxy at C6 Antifungal activity (inferred from structural analogs)
3-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine 4-Fluorophenyl at C3 Bioactivity data not specified; structural analog for SAR studies
(5R,6R,7S,8R)-5-(Hydroxymethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6,7,8-triol Hydroxymethyl at C5; triol at C6, C7, C8 Potent inhibitor of Golgi α-mannosidase II; high binding affinity in computational models
5-Amino-7-aryl-tetrahydroimidazo[1,2-a]pyridine-6-carbohydrazides Amino and nitro groups at C5/C8; aryl at C7 α-Glucosidase inhibition (lower binding energy than acarbose in docking studies)
Imidazo[1,2-a]pyridinylbenzoxazoles Benzoxazole fused to core Antiulcer activity (superior to sucralfate and ranitidine in rat models)

Computational and Binding Studies

  • Target Selectivity: GraphscoreDTA modeling revealed that triol-substituted analogs bind Golgi α-mannosidase II with RMSE = 0.60 (vs. 1.40 for DeepDTAF), highlighting the importance of hydroxyl groups in precise target engagement .
  • Docking Studies : Tetrahydroimidazo[1,2-a]pyridine carbohydrazides interact with α-glucosidase active-site residues (Asp214, Glu277) via hydrogen bonds and π-π stacking, correlating with lower binding energies (−9.2 to −10.5 kcal/mol) than acarbose (−7.8 kcal/mol) .

Biological Activity

6-Methoxy-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (CAS Number: 1100750-13-7) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antiproliferative effects, antioxidant activity, and antibacterial properties, supported by recent research findings.

  • Molecular Formula : C₈H₁₂N₂O
  • Molecular Weight : 152.19 g/mol
  • Structural Characteristics : The compound features a methoxy group and a tetrahydroimidazo structure which may influence its biological interactions.

Antiproliferative Activity

Research indicates that derivatives of imidazopyridine compounds exhibit significant antiproliferative activity against various cancer cell lines. Notably, this compound has been evaluated for its efficacy in inhibiting cancer cell growth.

Case Study: Antiproliferative Effects

In a study comparing various derivatives:

  • Compound Activity : The compound demonstrated an IC₅₀ value of approximately 3.1 µM against specific cancer cell lines.
  • Comparative Analysis : The activity was compared against known agents like doxorubicin and etoposide, showcasing its potential as a therapeutic agent in oncology .
CompoundIC₅₀ (µM)Cell Line
This compound3.1MCF-7
Doxorubicin0.5MCF-7
Etoposide1.0MCF-7

Antioxidant Activity

The antioxidant properties of this compound were assessed using various assays. The results indicated that this compound exhibits notable antioxidative capabilities.

Research Findings on Antioxidant Activity

  • Methodology : Antioxidant capacity was evaluated using DPPH and ABTS assays.
  • Results : The compound showed improved antioxidant activity compared to standard BHT across all tested methods .

Antibacterial Activity

The antibacterial potential of this compound has also been investigated. Preliminary studies suggest it may possess selective antibacterial properties.

Case Study: Antibacterial Effects

In vitro testing revealed:

  • Activity Against Gram-positive Bacteria : The compound exhibited significant activity against Enterococcus faecalis with a minimum inhibitory concentration (MIC) of 8 µM.
  • Comparison with Other Compounds : Other derivatives showed varying degrees of antibacterial activity but highlighted the unique efficacy of this specific compound .
Bacterial StrainMIC (µM)Compound
E. faecalis8This compound
S. aureus16Other derivatives

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-methoxy-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, and how do reaction conditions influence regioselectivity?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of substituted pyridines with imidazole derivatives. A key method involves enantioselective hydrogenation using Ru/N-heterocyclic carbene (NHC) catalysts, which achieves high regioselectivity (>98% ee) without requiring protecting groups . Multi-step approaches (e.g., condensation, cyclization) with reagents like hydrazine hydrate and formaldehyde are also common, where solvent polarity and temperature critically impact ring closure efficiency .

Q. How can researchers verify the structural integrity of 6-methoxy derivatives using analytical techniques?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming regiochemistry. For example, 1H^{1}\text{H} NMR distinguishes methoxy protons (δ 3.2–3.5 ppm) and tetrahydroimidazo ring protons (δ 1.8–2.5 ppm). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., C9_9H13_{13}N3_3O: 181.23 g/mol), while IR spectroscopy identifies functional groups like C=O (1700–1750 cm1^{-1}) in ester derivatives .

Q. What are the primary biological activities reported for structurally similar tetrahydroimidazo[1,2-a]pyridine derivatives?

  • Methodological Answer : Analogues such as 5-methyl and hydroxylamine-substituted variants exhibit antifungal (IC50_{50} = 2–10 μM against Candida spp.) and anti-inflammatory activities (COX-2 inhibition >50% at 10 μM). These activities correlate with substituent polarity; for example, hydroxylamine groups enhance hydrogen bonding with enzyme active sites .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy vs. methyl groups) alter the compound’s interaction with biological targets?

  • Methodological Answer : Methoxy groups increase electron density in the aromatic system, enhancing binding to cytochrome P450 enzymes (e.g., CYP3A4 KdK_d = 1.2 μM vs. 2.5 μM for methyl derivatives). Computational docking (e.g., AutoDock Vina) reveals that methoxy groups form additional hydrogen bonds with catalytic residues (e.g., Thr309 in CYP3A4) .

Q. What strategies resolve contradictions in reported biological activities across similar compounds?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, solvent). For example, 5-methyl derivatives show variable antifungal activity (IC50_{50} = 5–50 μM) due to differences in fungal strain membrane permeability. Standardizing assays (e.g., CLSI guidelines) and using isogenic strains can mitigate this .

Q. What catalytic systems optimize enantioselective synthesis of tetrahydroimidazo[1,2-a]pyridines for drug discovery?

  • Methodological Answer : Ru/NHC catalysts (e.g., [RuCl2_2(p-cymene)]2_2 with chiral NHC ligands) achieve enantiomeric ratios up to 98:2. Key parameters include H2_2 pressure (50–100 bar) and solvent choice (e.g., MeOH for polar substrates). This method tolerates functional groups like nitro and cyano, enabling direct access to bioactive derivatives .

Q. How can computational models predict the binding affinity of 6-methoxy derivatives to therapeutic targets?

  • Methodological Answer : Graph neural networks (e.g., GraphscoreDTA) predict binding affinities with RMSE <1.40 for targets like catechol-O-methyltransferase. Molecular dynamics simulations (AMBER force field) further validate interactions, showing methoxy groups stabilize hydrophobic pockets via van der Waals contacts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methoxy-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
Reactant of Route 2
Reactant of Route 2
6-Methoxy-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.